N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-5-3-13(4-6-14)17(24)23-11-12-7-8-22-15(10-12)16-2-1-9-25-16/h1-10H,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIRNAPXKDMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyridine intermediate, followed by its reaction with a benzoyl chloride derivative to introduce the benzamide group. The trifluoromethoxy group is usually introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated as potential inhibitors of various kinases, which play crucial roles in cancer cell proliferation and survival. A study demonstrated that certain benzamide derivatives effectively inhibited RET kinase activity, suggesting a pathway for developing targeted cancer therapies .
2. Antiviral Properties
The furan and pyridine moieties present in this compound have been linked to antiviral activity. Research into related compounds has shown that they can act as inhibitors of viral proteases, which are essential for viral replication. For example, derivatives of furan have been identified as potential inhibitors of SARS-CoV-2 main protease (Mpro), indicating a promising avenue for antiviral drug development .
3. Neuropharmacological Effects
Benzamides are also known for their neuropharmacological effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases and psychiatric disorders.
Pharmacological Insights
1. Mechanism of Action
The mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or receptors. For instance, the trifluoromethoxy group may enhance binding affinity to target proteins, thereby increasing the compound's efficacy as an inhibitor .
2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. In the case of this compound, variations in the furan and pyridine rings could lead to different pharmacokinetic profiles and therapeutic outcomes. These studies help in optimizing the compound for better efficacy and reduced side effects.
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds containing furan and pyridine rings make them suitable candidates for applications in organic electronics. Research has shown that such compounds can be used as semiconductors or charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Sensors
The sensitivity of furan-containing compounds to environmental changes allows their use in sensor technology. They can be employed as chemical sensors due to their ability to undergo changes in conductivity or fluorescence upon interaction with specific analytes.
Case Studies
Mechanism of Action
The mechanism of action of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with biological macromolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide with analogous benzamide derivatives:
Key Observations
Trifluoromethoxy Group: The -OCF₃ group is a shared feature in the target compound and N-(4-(N-Benzylsulfamoyl)phenyl)-2-(trifluoromethoxy)benzamide . This group is known to improve membrane permeability and resistance to oxidative metabolism.
Heterocyclic Substituents: The pyridine-furan system in the target compound contrasts with thienopyrimidine in ’s analog, which exhibits anti-microbial activity. Thiophene-based systems (sulfur-containing) may offer distinct electronic properties compared to furan (oxygen-containing) . In , a trifluoromethylpyridine substituent replaces the furan-pyridine system, highlighting the role of fluorine in enhancing binding affinity .
Biological Activity: The thienopyrimidine analog () demonstrates anti-microbial activity, suggesting benzamide derivatives with extended heterocycles may target bacterial enzymes . VEGFR2 inhibitors in , such as 1-(2-(pyridin-4-yl)ethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-tetrazole-5-carboxamide, share the trifluoromethoxy group and pyridine motifs, implicating these features in kinase inhibition .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Pyridine-Furan Hybrid : The unique combination of pyridine and furan in the target compound may enhance solubility compared to purely aromatic systems (e.g., biphenyl derivatives). Furan’s electron-rich oxygen could facilitate interactions with polar residues in target proteins.
- Trifluoromethoxy vs. Trifluoromethyl : While -OCF₃ (target compound) and -CF₃ () both contribute to hydrophobicity, the former’s ether linkage may reduce steric hindrance, improving binding pocket accommodation.
Biological Activity
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a furan moiety and a trifluoromethoxy group, which are known to enhance biological activity through various mechanisms. This article reviews the current understanding of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a furan ring, a pyridine ring, and a trifluoromethoxy group, which contribute to its unique properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various strains of bacteria and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Mycobacterium tuberculosis | 125 µM |
| Derivative B | Staphylococcus aureus (MRSA) | 250 µM |
| Derivative C | Candida albicans | 200 µM |
These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in various biological pathways. For example, hydrazine derivatives related to this compound exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE .
This inhibition profile indicates potential applications in treating neurological disorders where cholinesterase activity is altered.
Case Studies
- Antitubercular Activity : A study focused on the synthesis of derivatives similar to this compound found that certain modifications improved activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 125 µM .
- Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective properties through the inhibition of nitric oxide synthase, suggesting that these derivatives could help mitigate neurodegenerative diseases .
- Antiviral Potential : Research has also indicated that certain furan-containing compounds exhibit antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro), with IC50 values significantly lower than those of existing antiviral agents .
Q & A
Q. What are the recommended synthetic routes for N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide?
- Methodological Answer : Synthesis typically involves coupling 4-(trifluoromethoxy)benzoyl chloride with the amine-containing pyridine-furan intermediate. A two-step approach is common:
Preparation of the pyridine-furan intermediate : React 2-(furan-2-yl)pyridin-4-amine with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form the methylated intermediate.
Amide coupling : Use 4-(trifluoromethoxy)benzoyl chloride and the intermediate in dichloromethane or THF with a base like triethylamine to facilitate the reaction .
Industrial optimization may employ continuous flow reactors for scalability and yield improvement .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks for the trifluoromethoxy group (δ ~4.5 ppm for OCH2CF3 in 1H NMR; δ ~120 ppm for CF3 in 13C NMR) and furan protons (δ ~6.3–7.4 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (ESI-MS or MALDI-TOF) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological studies) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or bacterial enzymes (e.g., acps-pptase) using fluorescence-based assays (e.g., ATPase activity) .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., MC38 xenograft models) at concentrations 1–100 µM to assess anti-proliferative effects .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT1B receptors) to determine IC50 values .
Advanced Research Questions
Q. How does the trifluoromethoxy group impact metabolic stability and lipophilicity?
- Methodological Answer :
- Lipophilicity Measurement : Calculate logP values via shake-flask or HPLC-derived methods; compare with non-fluorinated analogs. The trifluoromethoxy group increases logP by ~1–2 units, enhancing membrane permeability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The CF3O group reduces oxidative metabolism due to electron-withdrawing effects, prolonging half-life .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or pyridine (e.g., chloro/methoxy substitutions) and test in enzyme assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using PDB structures (e.g., 3HKC) to identify key binding interactions. The furan ring may engage in π-π stacking with enzyme active sites .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
Q. How can contradictory data in reaction mechanisms or bioactivity be resolved?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (e.g., 18O in trifluoromethoxy group) to track reaction pathways. For example, monitor intermediates via in-situ NMR .
- Dose-Response Curves : Replicate bioassays with varying concentrations (e.g., 0.1–100 µM) and statistical validation (ANOVA with post-hoc tests, p<0.05) to confirm activity trends .
- X-ray Crystallography : Resolve crystal structures of compound-enzyme complexes to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
